molecular formula C20H18ClN5O2 B11600826 2-chloro-N-{4-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}benzamide

2-chloro-N-{4-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}benzamide

Cat. No.: B11600826
M. Wt: 395.8 g/mol
InChI Key: NTHJDAZAMNDVDO-UHFFFAOYSA-N
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Description

2-chloro-N-{4-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}benzamide is a complex organic compound that features a benzimidazole ring, an oxadiazole ring, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{4-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}benzamide typically involves multiple stepsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{4-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce halogenated or azido derivatives .

Mechanism of Action

The mechanism of action of 2-chloro-N-{4-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound can modulate the activity of these targets, leading to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-chloro-N-{4-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}benzamide include:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C20H18ClN5O2

Molecular Weight

395.8 g/mol

IUPAC Name

2-chloro-N-[4-[1-(2-methylpropyl)benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl]benzamide

InChI

InChI=1S/C20H18ClN5O2/c1-12(2)11-26-16-10-6-5-9-15(16)22-19(26)17-18(25-28-24-17)23-20(27)13-7-3-4-8-14(13)21/h3-10,12H,11H2,1-2H3,(H,23,25,27)

InChI Key

NTHJDAZAMNDVDO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C2=CC=CC=C2N=C1C3=NON=C3NC(=O)C4=CC=CC=C4Cl

Origin of Product

United States

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